![molecular formula C14H11ClN2O3 B12597438 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid CAS No. 917614-39-2](/img/structure/B12597438.png)
2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[2-(4-cloroanilino)-2-oxoethyl]piridina-3-carboxílico es un compuesto orgánico que pertenece a la clase de los ácidos piridincarboxílicos. Este compuesto se caracteriza por la presencia de un anillo de piridina sustituido con un grupo ácido carboxílico y un grupo 4-cloroanilino. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-[2-(4-cloroanilino)-2-oxoethyl]piridina-3-carboxílico típicamente implica la reacción de la 4-cloroanilina con el 2-oxoacetato de etilo para formar un intermedio, que luego se hace reaccionar con ácido piridina-3-carboxílico bajo condiciones específicas. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol y catalizadores como ácido clorhídrico o ácido sulfúrico para facilitar la reacción .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para mayores rendimientos y pureza. El proceso puede incluir pasos de purificación adicionales, como recristalización o cromatografía, para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-[2-(4-cloroanilino)-2-oxoethyl]piridina-3-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El grupo cloro puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas para sustituir el grupo cloro.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir diversos derivados sustituidos .
Aplicaciones Científicas De Investigación
El ácido 2-[2-(4-cloroanilino)-2-oxoethyl]piridina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado para sus posibles aplicaciones terapéuticas en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del ácido 2-[2-(4-cloroanilino)-2-oxoethyl]piridina-3-carboxílico implica su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Se están llevando a cabo estudios detallados sobre sus dianas moleculares y vías para dilucidar completamente su mecanismo de acción .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido picolínico (ácido 2-piridincarboxílico)
- Ácido nicotínico (ácido 3-piridincarboxílico)
- Ácido isonicotínico (ácido 4-piridincarboxílico)
Unicidad
El ácido 2-[2-(4-cloroanilino)-2-oxoethyl]piridina-3-carboxílico es único debido a la presencia del grupo 4-cloroanilino, que confiere propiedades químicas y biológicas distintas en comparación con otros ácidos piridincarboxílicos. Esta unicidad lo hace valioso para aplicaciones de investigación específicas y posibles usos terapéuticos .
Propiedades
Número CAS |
917614-39-2 |
|---|---|
Fórmula molecular |
C14H11ClN2O3 |
Peso molecular |
290.70 g/mol |
Nombre IUPAC |
2-[2-(4-chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11ClN2O3/c15-9-3-5-10(6-4-9)17-13(18)8-12-11(14(19)20)2-1-7-16-12/h1-7H,8H2,(H,17,18)(H,19,20) |
Clave InChI |
OUOUZQJISBHHAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


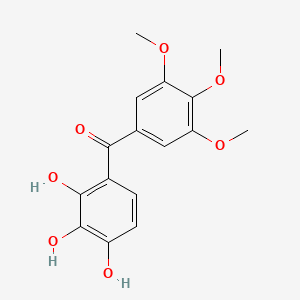
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
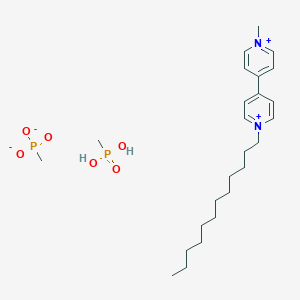
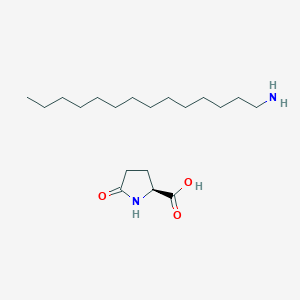

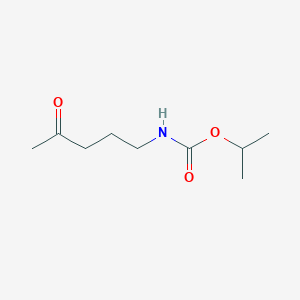
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)
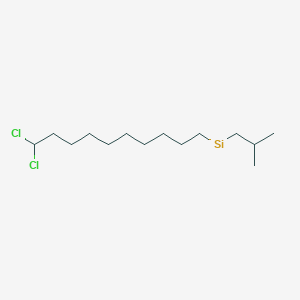

![{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)](/img/structure/B12597406.png)
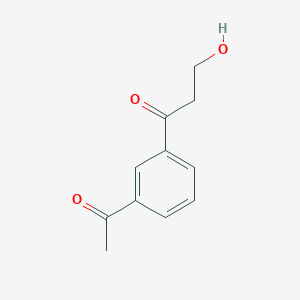
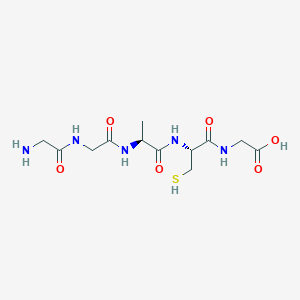
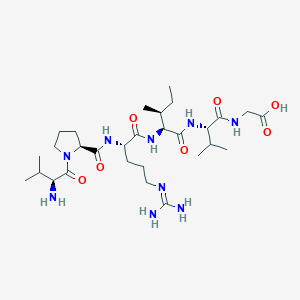
![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)
